5-(isobutoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
5-(isobutoxymethyl)-1-methyl-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isobutoxymethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(isobutoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(isobutoxymethyl)-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of enzymes involved in pyrazole metabolism.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-methyl-1H-pyrazole: Lacks the isobutoxymethyl group, making it less versatile in chemical reactions.
5-(methoxymethyl)-1-methyl-1H-pyrazole: Contains a methoxymethyl group instead of an isobutoxymethyl group, leading to different reactivity and properties.
5-(ethoxymethyl)-1-methyl-1H-pyrazole: Contains an ethoxymethyl group, which affects its chemical behavior compared to the isobutoxymethyl derivative.
Uniqueness: 5-(isobutoxymethyl)-1-methyl-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)6-12-7-9-4-5-10-11(9)3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUSNXAGRGOEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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